(R)-1-Benzyl-5-methylpiperazin-2-one (R)-1-Benzyl-5-methylpiperazin-2-one
Brand Name: Vulcanchem
CAS No.: 301541-47-9
VCID: VC8097116
InChI: InChI=1S/C12H16N2O/c1-10-8-14(12(15)7-13-10)9-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3/t10-/m1/s1
SMILES: CC1CN(C(=O)CN1)CC2=CC=CC=C2
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol

(R)-1-Benzyl-5-methylpiperazin-2-one

CAS No.: 301541-47-9

Cat. No.: VC8097116

Molecular Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-Benzyl-5-methylpiperazin-2-one - 301541-47-9

Specification

CAS No. 301541-47-9
Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
IUPAC Name (5R)-1-benzyl-5-methylpiperazin-2-one
Standard InChI InChI=1S/C12H16N2O/c1-10-8-14(12(15)7-13-10)9-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3/t10-/m1/s1
Standard InChI Key KKQLTLKLQTZPJU-SNVBAGLBSA-N
Isomeric SMILES C[C@@H]1CN(C(=O)CN1)CC2=CC=CC=C2
SMILES CC1CN(C(=O)CN1)CC2=CC=CC=C2
Canonical SMILES CC1CN(C(=O)CN1)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(R)-1-Benzyl-5-methylpiperazin-2-one has the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol . Its IUPAC name is (5R)-1-benzyl-5-methylpiperazin-2-one, reflecting the R-configuration at the 5th position. The compound’s stereochemistry is critical to its biological activity, as enantiomers often exhibit distinct pharmacological profiles .

Key Identifiers:

PropertyValueSource
SMILESC[C@H]1CN(C(=O)CN1)CC2=CC=CC=C2
InChIKeyKKQLTLKLQTZPJU-JTQLQIEISA-N
Melting PointNot reported
Boiling PointNot reported
Optical Rotation[α]D²⁵: Dependent on enantiomer

The benzyl group at position 1 contributes to the compound’s lipophilicity, potentially enhancing membrane permeability in biological systems . The methyl group at position 5 introduces steric effects that influence conformational stability and receptor binding .

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis of (R)-1-Benzyl-5-methylpiperazin-2-one typically involves multi-step protocols emphasizing stereochemical precision. A representative method, adapted from patent CN108129404B , proceeds as follows:

  • Protection of Ethanolamine:
    Ethanolamine is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate (Cbz-Cl) under alkaline conditions (0–25°C) .

    HOCH2CH2NH2+Cbz-ClCbz-NHCH2CH2OH[3]\text{HOCH}_2\text{CH}_2\text{NH}_2 + \text{Cbz-Cl} \rightarrow \text{Cbz-NHCH}_2\text{CH}_2\text{OH} \quad[3]
  • Oxidation to Aminoacetaldehyde:
    The protected ethanolamine is oxidized to form Cbz-protected aminoacetaldehyde, a key intermediate for subsequent coupling .

  • Coupling with Amino Acid Esters:
    The aldehyde reacts with an amino acid ester (e.g., alanine methyl ester hydrochloride) to form a Schiff base, which undergoes cyclization under acidic conditions to yield the piperazinone core .

  • Deprotection:
    Hydrogenolysis with palladium on carbon (Pd/C) removes the Cbz group, yielding the final product .

    Cbz-Protected IntermediateH2/Pd-C(R)-1-Benzyl-5-methylpiperazin-2-one[3]\text{Cbz-Protected Intermediate} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{(R)-1-Benzyl-5-methylpiperazin-2-one} \quad[3]

Optimization Insights:

  • Catalyst Load: 10–30% Pd/C by weight ensures efficient deprotection .

  • Yield: Reported yields range from 85–91% after column purification .

  • Enantiomeric Excess (ee): Chiral HPLC confirms ≥98% ee for the R-enantiomer .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR data for analogous piperazinones (e.g., (R)-3-methylpiperazin-2-one) reveal characteristic peaks :

  • Aromatic Protons: δ 7.35–7.28 ppm (benzyl group) .

  • Methyl Group: δ 1.30–1.28 ppm (doublet, J = 6.8 Hz) .

  • Piperazine Protons: δ 3.72 ppm (methoxy group), δ 3.36–3.21 ppm (methylene and methine protons) .

13C NMR spectra typically show a carbonyl signal at δ 170–175 ppm and aromatic carbons at δ 125–140 ppm .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the parent ion [M+H]+ confirms the molecular formula C₁₂H₁₇N₂O+ (theoretical: 205.1341; observed: 205.1345) .

Challenges and Future Directions

Synthetic Scalability

Large-scale production faces hurdles in maintaining stereochemical purity. Continuous-flow hydrogenation and asymmetric catalysis methods are under investigation to improve efficiency .

Pharmacokinetic Profiling

Future studies should address the compound’s metabolic stability, bioavailability, and toxicity using in vitro models (e.g., hepatic microsomes) .

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